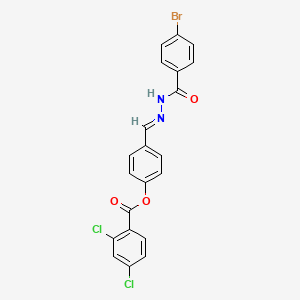
methyl 9H-carbazole-9-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER is a chemical compound with the molecular formula C14H11NS2 and a molecular weight of 257.378 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound known for its photochemical and thermal stability, as well as its good hole-transport ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER typically involves the reaction of carbazole with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate carbazole-9-carbodithioic acid, which is then esterified with methyl iodide to yield the final product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. Its ability to generate reactive oxygen species (ROS) and modulate cellular redox states plays a crucial role in its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- NAPHTHALENE-1-CARBODITHIOIC ACID METHYL ESTER
- 2-METHYL-BENZOIMIDAZOLE-1-CARBODITHIOIC ACID METHYL ESTER
- PHENOTHIAZINE-10-CARBODITHIOIC ACID METHYL ESTER
Uniqueness
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER stands out due to its unique carbazole core, which imparts excellent photochemical and thermal stability, as well as good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and optoelectronics .
Propiedades
Fórmula molecular |
C14H11NS2 |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
methyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Clave InChI |
TUVWILJGZJUYMW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


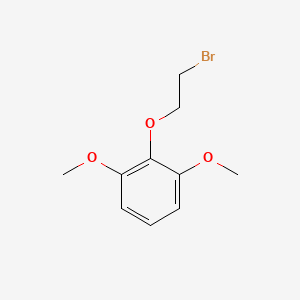

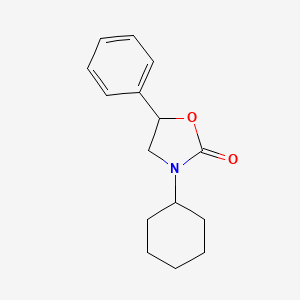
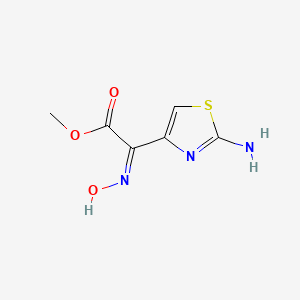

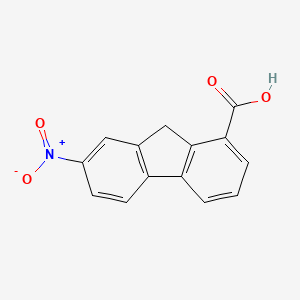

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
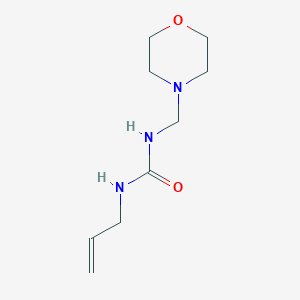
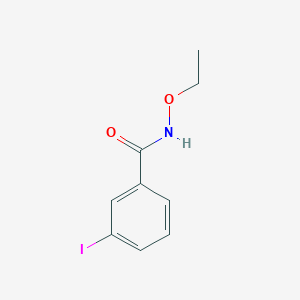
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)

